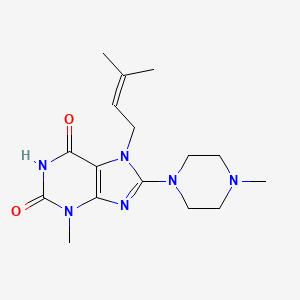
3-methyl-7-(3-methylbut-2-en-1-yl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-methyl-7-(3-methylbut-2-en-1-yl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H24N6O2 and its molecular weight is 332.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methyl-7-(3-methylbut-2-en-1-yl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a purine base modified with various alkyl and piperazine substituents. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical applications.
Chemical Structure
The chemical formula for this compound is C15H22N4O2, and it features a purine core with specific substitutions that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.
- Antimicrobial Properties : There is evidence pointing to its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxic Effects : The compound has shown cytotoxic effects in various cell lines, which could be leveraged for therapeutic applications.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The results indicated an IC50 value of approximately 15 µM in MCF-7 breast cancer cells, suggesting significant potency against tumor proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Apoptosis induction |
| A549 | 25 | Cell cycle arrest |
Antimicrobial Properties
The antimicrobial efficacy of the compound was evaluated using disk diffusion methods against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 10 to 15 mm, indicating moderate antibacterial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
Cytotoxic Effects
In vitro studies have revealed that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications.
Case Studies
A notable case study involved the administration of the compound in combination with conventional chemotherapeutics in a mouse model of breast cancer. The combination therapy resulted in enhanced tumor regression compared to monotherapy, highlighting the potential for synergistic effects.
Eigenschaften
IUPAC Name |
3-methyl-7-(3-methylbut-2-enyl)-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-11(2)5-6-22-12-13(20(4)16(24)18-14(12)23)17-15(22)21-9-7-19(3)8-10-21/h5H,6-10H2,1-4H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWQOYZZIRVREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














